Cas no 2038-57-5 (3-Phenylpropylamine)
3-Phenylpropylamine Chemical and Physical Properties
Names and Identifiers
-
- 3-Phenylpropan-1-amine
- 3-Phenylpropylamine
- 1-Amino-3-phenylpropane
- 3-Phenyl-1-propylamine
- 3-aminopropylbenzene
- 3-phenyl-1-aminopropane
- 3-Phenyl-1-propanamine
- 3-Phenyl-n-propylamine
- 3-phenyl-prop-1-ylamine
- Benzenepropanamine
- Hydrocinnamylamine
- PROPYLAMINE,3-PHENYL
- NSC 87080
- Phenpropylamine
- gamma-Phenyl-n-propylamine
- gamma-Phenylpropylamine
- PROPYLAMINE, 3-PHENYL-
- 3-phenylpropanamine
- 3-Phenyl-propylamine
- phenylpropylamine
- .gamma.-Phenylpropylamine
- .gamma.-Phenyl-n-propylamine
- 3-Phenyl-1-propylamine,
- BRN 2205526
- gamma-Aminopropylbenzene
- FT-0616351
- 1tnk
- F2190-0400
- phenylpropyl amine
- NSC87080
- 5(6)-AZIDOFLUORESCEINDIACETATE
- DTXSID10174307
- P0664
- InChI=1/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H
- 3-Phenylproylamine
- NCIOpen2_001106
- MFCD00008224
- AB00940
- PD016298
- 3-phenylpropyl-amine
- SCHEMBL52482
- 3-phenyl propyl amine
- BDBM50113826
- 1-phenyl-3-propylamine
- PS-5335
- 3-phenyl-propyl-amine
- SY049659
- s10208
- EN300-20467
- P8326EZ31P
- 1utl
- DB04410
- Z104478312
- UNII-P8326EZ31P
- 2038-57-5
- NS00026610
- NSC-87080
- CHEBI:45017
- 4-12-00-02625 (Beilstein Handbook Reference)
- EINECS 218-012-1
- (3-phenylpropyl)amine
- Q23978199
- AKOS000120432
- PROPYLAMINE, 3-PHENYL
- CHEMBL276864
- 3-Phenyl-1-propylamine, 98%
- BB 0216505
- J-013266
- PROPYLAMINE, 3-PHENYL-, HYDROCHLORIDE
- ?-Aminopropylbenzene
- 3-phenylpropylarnine
- benzene, (3-amino)propyl-
- DB-045192
- STK825996
- 3-phenyl propylamine
-
- MDL: MFCD00008224
- Inchi: 1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
- InChI Key: LYUQWQRTDLVQGA-UHFFFAOYSA-N
- SMILES: NCCCC1C=CC=CC=1
- BRN: 2205526
Computed Properties
- Exact Mass: 135.10500
- Monoisotopic Mass: 135.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 74.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: liquid
- Density: 0.951 g/mL at 25 °C(lit.)
- Melting Point: 116°C (estimate)
- Boiling Point: 220°C(lit.)
- Flash Point: Degrees Fahrenheit:195.8°F
Degrees Celsius:91°C - Refractive Index: n20/D 1.524(lit.)
- Solubility: Slightly soluble (4.7 g/l) (25 º C),
- Water Partition Coefficient: Soluble in Chloroform, Ethyl Acetate. Not miscible in water.
- PSA: 26.02000
- LogP: 2.27820
- Solubility: Not determined
- Sensitiveness: Sensitive to air
3-Phenylpropylamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2735 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34-37
- Safety Instruction: S26-S36/37/39-S45
- RTECS:UI4590000
-
Hazardous Material Identification:
- Storage Condition:Storage temperature 2-8 ° C; Argon filled storage
- HazardClass:8
- PackingGroup:III
- Packing Group:II
- Hazard Level:8
- Safety Term:8
- Packing Group:II
- Risk Phrases:R36/37/38
3-Phenylpropylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Phenylpropylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019107813-100g |
3-Phenylpropan-1-amine |
2038-57-5 | 98% | 100g |
$424.20 | 2023-09-02 | |
| Fluorochem | 008890-25g |
3-Phenylpropylamine |
2038-57-5 | 97% | 25g |
£52.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0664-25G |
3-Phenylpropylamine |
2038-57-5 | >97.0%(GC)(T) | 25g |
¥510.00 | 2023-09-07 | |
| Chemenu | CM311137-100g |
3-Phenylpropan-1-amine |
2038-57-5 | 95+% | 100g |
$393 | 2021-06-16 | |
| TRC | P336055-1g |
3-Phenylpropylamine |
2038-57-5 | 1g |
$ 150.00 | 2023-09-06 | ||
| TRC | P336055-10g |
3-Phenylpropylamine |
2038-57-5 | 10g |
$ 276.00 | 2023-09-06 | ||
| TRC | P336055-50g |
3-Phenylpropylamine |
2038-57-5 | 50g |
$ 908.00 | 2023-09-06 | ||
| Chemenu | CM311137-100g |
3-Phenylpropan-1-amine |
2038-57-5 | 95+% | 100g |
$393 | 2022-06-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0664-5g |
3-Phenylpropylamine |
2038-57-5 | 97.0%(GC&T) | 5g |
¥340.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0664-25g |
3-Phenylpropylamine |
2038-57-5 | 97.0%(GC&T) | 25g |
¥825.0 | 2022-06-10 |
3-Phenylpropylamine Suppliers
3-Phenylpropylamine Related Literature
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Jones Limberger,Thiago S. Claudino,Adriano L. Monteiro RSC Adv. 2014 4 45558
-
Christopher Wong,Roger J. Griffin,Ian R. Hardcastle,Julian S. Northen,Lan-Zhen Wang,Bernard T. Golding Org. Biomol. Chem. 2010 8 2457
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Giovanni Ribaudo,Marco Bortoli,Alberto Ongaro,Erika Oselladore,Alessandra Gianoncelli,Giuseppe Zagotto,Laura Orian RSC Adv. 2020 10 18583
-
C. Balachandran,K. Chennakesava Rao,Y. Arun,N. Emi,N. Yamamoto,Y. Inaguma,A. Okamoto,K. Easwaramoorthi,P. T. Perumal RSC Adv. 2016 6 96946
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William M. Huggins,T. Vu Nguyen,Nicholas A. Hahn,James T. Baker,Laura G. Kuo,Darpan Kaur,Roberta J. Melander,John S. Gunn,Christian Melander Med. Chem. Commun. 2018 9 1547
Additional information on 3-Phenylpropylamine
Introduction to 3-Phenylpropylamine (CAS No. 2038-57-5)
3-Phenylpropylamine, identified by the Chemical Abstracts Service Number (CAS No.) 2038-57-5, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative, characterized by its phenyl and propyl functional groups, exhibits a unique set of chemical and pharmacological properties that make it a valuable intermediate in the development of various therapeutic agents. The compound's structural configuration, featuring a benzene ring attached to an amine-substituted propyl chain, imparts distinct reactivity and solubility characteristics that are exploited in synthetic chemistry.
The pharmacological relevance of 3-Phenylpropylamine stems from its ability to interact with multiple biological targets, including neurotransmitter receptors and enzyme systems. Recent studies have highlighted its potential role as a precursor in the synthesis of novel psychoactive substances and as a modulator of central nervous system (CNS) activity. Researchers have been particularly interested in its derivatives due to their reported effects on serotonin and dopamine pathways, which are implicated in mood regulation, pain perception, and cognitive functions.
In the realm of medicinal chemistry, 3-Phenylpropylamine has been investigated for its utility in designing ligands for G-protein coupled receptors (GPCRs). GPCRs are a vast family of membrane receptors that play crucial roles in signal transduction within cells. The structural features of 3-Phenylpropylamine allow it to serve as a scaffold for developing selective agonists or antagonists targeting specific GPCR subtypes. For instance, modifications to its phenyl ring or amine moiety can fine-tune binding affinity and selectivity, enabling the creation of compounds with tailored pharmacological profiles.
One of the most compelling aspects of 3-Phenylpropylamine is its versatility in synthetic applications. The compound can undergo various chemical transformations, such as alkylation, acylation, and reduction reactions, making it a versatile building block for more complex molecules. In recent years, advances in catalytic methods have enabled more efficient and sustainable synthetic routes to 3-Phenylpropylamine, reducing reliance on traditional heavy-metal catalysts and improving overall yield and purity.
The biological activity of 3-Phenylpropylamine has also been explored in the context of drug discovery for neurological disorders. Preclinical studies have suggested that certain derivatives may exhibit neuroprotective or anti-inflammatory properties, which could be beneficial in conditions such as Alzheimer's disease or multiple sclerosis. The ability to fine-tune the pharmacokinetic properties of these derivatives through structural modifications offers a promising avenue for developing next-generation therapeutics.
From an industrial perspective, the demand for high-purity 3-Phenylpropylamine has increased due to its use in specialized pharmaceutical formulations. Manufacturers have invested in advanced purification technologies to meet stringent quality standards required by regulatory agencies. These efforts ensure that pharmaceutical-grade 3-Phenylpropylamine is free from impurities that could compromise efficacy or safety.
The environmental impact of synthesizing and handling 3-Phenylpropylamine has also been a focus of research. Green chemistry principles have guided efforts to develop more eco-friendly synthetic pathways, emphasizing solvent recovery, waste minimization, and energy efficiency. Such initiatives align with global trends toward sustainable chemical manufacturing practices.
Future research directions for 3-Phenylpropylamine include exploring its potential in combination therapies and investigating novel derivatives with enhanced bioavailability or reduced side effects. The compound's dual functionality—combining an aromatic ring with an amine group—provides a rich platform for structural diversification, enabling the discovery of compounds with optimized therapeutic profiles.
In summary, 3-Phenylpropylamine (CAS No. 2038-57-5) represents a fascinating compound with broad applications in pharmaceutical research and industrial synthesis. Its unique chemical properties and biological relevance position it as a key intermediate in the development of innovative drugs targeting neurological and other diseases. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, reinforcing its importance in modern medicinal chemistry.
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